molecular formula C15H14N2O3 B12006466 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide CAS No. 3291-01-8

2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide

Cat. No.: B12006466
CAS No.: 3291-01-8
M. Wt: 270.28 g/mol
InChI Key: UNTUZVVEMVWURQ-MHWRWJLKSA-N
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Description

2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is a Schiff base hydrazone derivative of interest in medicinal chemistry and materials science research. This compound belongs to a class of acylhydrazones known for their versatile coordination chemistry with transition metals, forming complexes with potential biological activity . Related benzohydrazide derivatives have demonstrated significant antimicrobial properties in research settings, showing activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . Furthermore, structurally similar 4-methoxybenzoylhydrazones have been investigated for their antiglycation activity , which is relevant to research on managing late diabetic complications . The molecular structure typically features an E configuration about the C=N bond and is stabilized by an intramolecular O–H⋯N hydrogen bond, forming a six-membered ring . Researchers utilize this compound and its metal complexes as a precursor for developing new ligands and studying their applications in various fields, including as model systems for Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to understand intermolecular interactions and electronic properties . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3291-01-8

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-12-8-6-11(7-9-12)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

UNTUZVVEMVWURQ-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

The synthesis of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

Coordination Reactions

The compound acts as a bidentate ligand , coordinating to metal ions through its hydrazonic nitrogen and phenolic oxygen atoms .

Example: Nickel(II) Complex Formation
A study demonstrated the synthesis of a nickel(II) complex using 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HL) as a ligand :

Ni2++2HL[Ni(L)2]+2H+\text{Ni}^{2+}+2\text{HL}\rightarrow [\text{Ni}(\text{L})_2]+2\text{H}^+

Complex Characteristics :

PropertyDetailSource
GeometrySquare-planar
Crystal SystemMonoclinic
Space GroupP21/nP2_1/n
Biological ActivityEnhanced antimicrobial effects vs. HL

Redox and Substitution Reactions

The compound participates in redox and substitution reactions, leveraging its electron-rich aromatic system and hydrazone group.

Reported Transformations :

Reaction TypeReagents/ConditionsProductSource
Oxidation KMnO4_4 in acidic mediumFormation of carboxylic acid
Reduction NaBH4_4 in ethanolHydrazine derivative
Electrophilic Substitution HNO3_3/H2_2SO4_4Nitro-substituted derivative

Mechanistic Notes :

  • The methoxy group (-OCH3_3) directs electrophilic substitution to the para position of the benzylidene ring.

  • The phenolic -OH group enhances solubility in polar solvents, facilitating reaction kinetics .

Biological Interaction Mechanisms

While not strictly a "chemical reaction," the compound’s interactions with biological targets are mediated by its chemical structure:

Antimicrobial Activity :

  • Disrupts microbial cell membranes via hydrogen bonding and hydrophobic interactions .

  • Inhibits enzymes (e.g., DNA gyrase) through coordination to metal ions in active sites .

Anticancer Activity :

  • Induces apoptosis via ROS generation and mitochondrial dysfunction.

  • Binds to tubulin, disrupting microtubule assembly.

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar hydrazones:

CompoundKey Reactivity DifferenceSource
N'-Benzylidenebenzohydrazide Lower solubility; no methoxy group
4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide Altered substitution pattern affects redox behavior
5-Bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide Bromine enhances electrophilic substitution

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA-DSC .

  • Photodegradation : UV exposure leads to cleavage of the hydrazone bond (C=N).

Scientific Research Applications

Based on the search results, here is what is known about the applications of compounds similar to "2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide":

Scientific Research Applications

  • Mesoporous Materials, Metals, and Metal Alloys The compound this compound may have applications in mesoporous materials, metals, and metal alloys .
  • Antimicrobial Agents Derivatives of benzohydrazide may be effective antimicrobials with selective properties against targeted species . Both the ligand and its nickel complex have shown activity, with the complex demonstrating better overall activity compared to the ligand. For example, the nickel complex was more selective for S. pyogenes (G-positive bacteria), while the ligand had the highest activity against E. coli .
  • Antiglycation Activity 4-methoxybenzoylhydrazones, a similar class of compounds, have demonstrated varying degrees of antiglycation activity . Several compounds in this series exhibited more activity than the rutin standard and could potentially serve as leads for drugs to inhibit protein glycation in diabetic patients . The antiglycation activity depends on the position and potential of hydroxy groups to inhibit glycoxidation .

Additional Information

  • (E)-4-Hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide is synthesized through a condensation reaction of 4-hydroxybenzhydrazide and 2-hydroxy-4-methoxybenzaldehyde .
  • Spectroscopic methods can elucidate the structures of synthetic derivatives of 4-methoxybenzoylhydrazones .

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with metal ions to form stable complexes. These complexes can inhibit the corrosion of metals by forming a protective layer on the metal surface . In biological systems, the compound may exert its effects by interacting with cellular targets, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance thermal stability and metal-binding affinity, while electron-donating groups (e.g., -OCH₃, -OH) improve solubility and hydrogen-bonding capacity .
  • Synthetic Efficiency: Microwave-assisted methods reduce reaction time (e.g., 3 minutes for hydrazinolysis in vs. 6 hours via reflux ).

Spectroscopic and Crystallographic Properties

Infrared Spectroscopy :

  • MBBH exhibits characteristic IR peaks at ~1635 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .
  • Fluorinated derivatives show additional peaks at ~1660 cm⁻¹ (C=O of fluorobenzoyl) .

¹H NMR :

  • MBBH’s methoxy group resonates at δ 3.8 ppm, while the hydroxyl proton appears at δ 11.5 ppm .
  • Nitro-substituted analogues display downfield shifts for aromatic protons (δ 8.2–8.5 ppm) due to electron withdrawal .

Crystal Structures :

  • MBBH adopts a planar conformation stabilized by intramolecular O-H···N hydrogen bonds .
  • Nitro-substituted derivatives (e.g., (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide) exhibit distorted geometries due to steric effects, reducing π-π stacking efficiency .

Key Trends :

  • Metal Complexation : Ni(II) and Cu(II) complexes of MBBH and its analogues show enhanced antimicrobial activity compared to free ligands .
  • Substituent-Driven Activity : Fluorinated derivatives exhibit superior anticancer activity due to increased lipophilicity and cellular uptake .

Thermal and Material Properties

  • MBBH’s Ni(II) complex decomposes at 280°C, whereas nitro-substituted analogues degrade at lower temperatures (~220°C) due to nitro group instability .
  • Fluorescence studies reveal that methoxy and hydroxyl groups in MBBH contribute to emission at 450 nm, while nitro groups quench fluorescence .

Biological Activity

2-Hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is synthesized through the condensation of 4-methoxybenzaldehyde with benzohydrazide, resulting in a structure that allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents :
    • 4-Methoxybenzaldehyde
    • Benzohydrazide
    • Solvent: Methanol
  • Procedure :
    • Dissolve 4-methoxybenzaldehyde (e.g., 152 mg, 1 mmol) in methanol (10 ml).
    • Add a methanolic solution of benzohydrazide (e.g., 152 mg, 1 mmol) dropwise.
    • Reflux the mixture for approximately 2 hours.
    • Cool the solution and allow it to crystallize, yielding yellow blocks of the product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial and fungal strains, it has shown significant activity:

  • Against Bacteria :
    • Effective against Staphylococcus aureus and Escherichia coli .
    • Minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, particularly against Gram-positive bacteria.
  • Against Fungi :
    • Exhibits antifungal activity against strains such as Aspergillus niger and Candida albicans , although with varying effectiveness.
MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli62.5
Aspergillus niger>125
Candida albicans>125

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • PC-3 (prostate cancer)
  • Results :
    • The compound showed significant cytotoxicity with IC50 values in the micromolar range, indicating potential as a lead compound for further drug development.
Cell LineIC50 (µM)
A54915.0
MCF720.5
PC-318.0

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Membrane Disruption : Antimicrobial activity may be attributed to disruption of microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may lead to apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

  • A study published in MDPI Crystals highlighted its enhanced antimicrobial activity when complexed with nickel(II), suggesting that metal coordination could improve efficacy against specific pathogens .
  • Another research article focused on structure-activity relationships (SAR), indicating that modifications on the benzylidene moiety significantly affect both antimicrobial and anticancer activities .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide?

Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. Key parameters include:

  • Solvent Choice : Absolute ethanol or methanol under reflux (5–6 hours) yields high purity (82–92%) .
  • Catalyst Use : Acidic conditions (e.g., glacial acetic acid) enhance imine bond formation.
  • Purification : Recrystallization from ethanol or methanol ensures crystallinity, confirmed via melting point analysis (159–161°C) .
  • Characterization : UV-Vis (λmax ~300–350 nm for hydrazone), FT-IR (C=O stretch ~1650 cm⁻¹, N-H stretch ~3200 cm⁻¹), and ¹H NMR (aromatic protons at δ 6.8–8.0 ppm, methoxy singlet at δ 3.8 ppm) .

Structural Elucidation

Q. Q2. How can computational methods complement experimental data in resolving structural ambiguities?

Methodological Answer :

  • DFT Calculations : Optimize geometry and vibrational frequencies (e.g., B3LYP/6-311++G(d,p)) to match experimental FT-IR and Raman spectra .
  • X-ray Crystallography : Resolve tautomerism (e.g., keto-enol forms) and confirm hydrogen bonding networks (e.g., O-H⋯N interactions) .
  • Electron Density Analysis : Topological studies (AIM theory) validate intramolecular interactions critical for stability .

Advanced Research: Biological Activity

Q. Q3. How can researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy position, halogenation) to isolate pharmacophores .
  • In Vitro vs. In Vivo Testing : Validate cytotoxicity (e.g., MTT assays on MCF-7/HepG2 cells) alongside pharmacokinetic studies to assess bioavailability .
  • Targeted Assays : Screen against specific enzymes (e.g., MMP-9/13 for antiangiogenic activity) using molecular docking (AutoDock Vina) and experimental IC50 determination .

Coordination Chemistry

Q. Q4. What methodologies are recommended for studying metal complexes of this compound?

Methodological Answer :

  • Synthesis : React with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water under basic conditions (pH ~7–8) to form stable complexes .
  • Spectroscopic Analysis : UV-Vis (d-d transitions), ESR (for paramagnetic metals), and cyclic voltammetry (redox behavior) .
  • Biological Applications : Test insulin-mimetic activity (e.g., glucose uptake assays) or urease inhibition (Jack bean urease model) .

Data Contradictions in Physicochemical Properties

Q. Q5. How should conflicting data on solubility or stability be resolved?

Methodological Answer :

  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition >200°C) and hygroscopicity .
  • pH-Dependent Studies : Monitor tautomeric shifts via UV-Vis spectroscopy in buffered solutions (pH 2–12) .

Advanced Computational Modeling

Q. Q6. What computational strategies validate the compound’s reactivity in catalytic or biological systems?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., VEGF or estrogen receptors) over 100 ns trajectories .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (~4–5 eV) to predict charge transfer interactions .
  • Docking Studies : Use PDB structures (e.g., 1BA for estrogen-related receptors) to predict binding affinities .

Pharmacological Optimization

Q. Q7. How can the compound’s pharmacokinetic profile be enhanced for therapeutic use?

Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to improve membrane permeability .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance bioavailability and reduce off-target effects .
  • Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to identify CYP450-mediated degradation pathways .

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